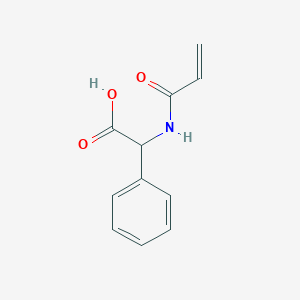
2-Acrylamido-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acrylamido-2-phenylacetic acid (APAA) is a synthetic compound that belongs to the class of acrylamides. It is a white crystalline powder that is soluble in water and organic solvents. APAA has been widely used in scientific research due to its unique properties, including its ability to cross-link proteins and its high affinity for metal ions.
Mecanismo De Acción
2-Acrylamido-2-phenylacetic acid works by forming covalent bonds between proteins, which can lead to the formation of protein aggregates. This can result in changes in protein structure and function, which can have both positive and negative effects. 2-Acrylamido-2-phenylacetic acid can also bind to metal ions, which can affect protein structure and function.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Acrylamido-2-phenylacetic acid can affect the activity of enzymes and alter protein-protein interactions. It has also been shown to affect the stability and folding of proteins. In addition, 2-Acrylamido-2-phenylacetic acid has been shown to have antimicrobial properties, which could have potential applications in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Acrylamido-2-phenylacetic acid in lab experiments is its ability to cross-link proteins, which can be useful in studying protein interactions and protein structure. However, 2-Acrylamido-2-phenylacetic acid can also have non-specific effects on proteins, which can make it difficult to interpret results. In addition, 2-Acrylamido-2-phenylacetic acid can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 2-Acrylamido-2-phenylacetic acid. One area of interest is the development of new biomaterials using 2-Acrylamido-2-phenylacetic acid, which could have applications in tissue engineering and drug delivery. Another area of interest is the use of 2-Acrylamido-2-phenylacetic acid in the development of new antibiotics, due to its antimicrobial properties. Additionally, further research is needed to better understand the mechanisms behind 2-Acrylamido-2-phenylacetic acid's effects on protein structure and function.
Métodos De Síntesis
The most common method for synthesizing 2-Acrylamido-2-phenylacetic acid is through the reaction of acryloyl chloride with phenylglycine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
2-Acrylamido-2-phenylacetic acid has been extensively used in scientific research due to its ability to cross-link proteins. This property has been utilized in various fields, including biochemistry, biophysics, and cell biology. 2-Acrylamido-2-phenylacetic acid has also been used in the development of new biomaterials, such as hydrogels, which have potential applications in tissue engineering and drug delivery.
Propiedades
Número CAS |
173947-32-5 |
|---|---|
Nombre del producto |
2-Acrylamido-2-phenylacetic acid |
Fórmula molecular |
C11H11NO3 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
2-phenyl-2-(prop-2-enoylamino)acetic acid |
InChI |
InChI=1S/C11H11NO3/c1-2-9(13)12-10(11(14)15)8-6-4-3-5-7-8/h2-7,10H,1H2,(H,12,13)(H,14,15) |
Clave InChI |
CAPGRIWPEZQFOH-UHFFFAOYSA-N |
SMILES |
C=CC(=O)NC(C1=CC=CC=C1)C(=O)O |
SMILES canónico |
C=CC(=O)NC(C1=CC=CC=C1)C(=O)O |
Sinónimos |
Benzeneacetic acid, -alpha--[(1-oxo-2-propen-1-yl)amino]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



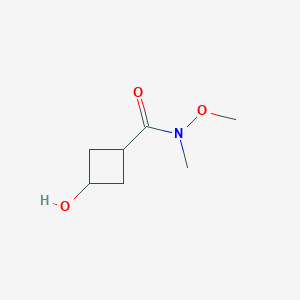
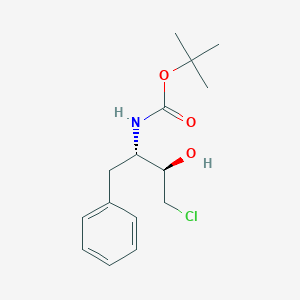
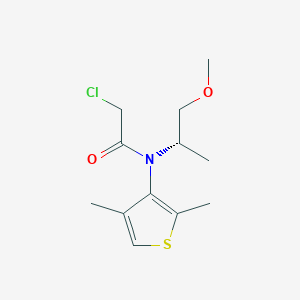

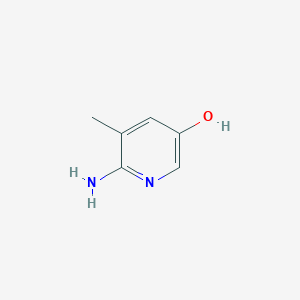
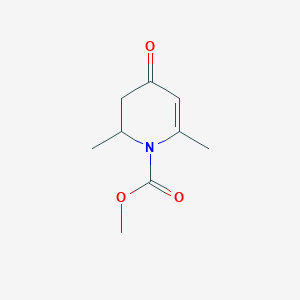
![3,3-dimethyl-2H-furo[2,3-c]pyridine](/img/structure/B69983.png)


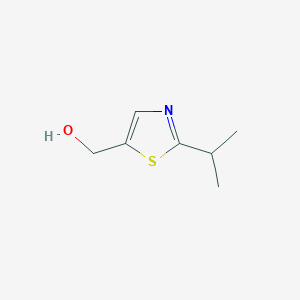
![4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol](/img/structure/B69991.png)
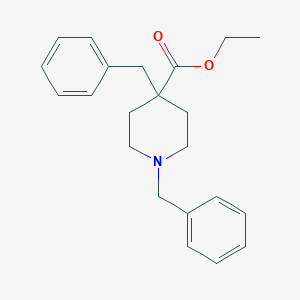
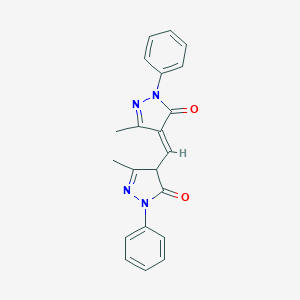
![(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde](/img/structure/B69997.png)